Introduction: The Significance of the ¹⁵N Label
Introduction: The Significance of the ¹⁵N Label
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Nitrophenol-¹⁵N
This guide provides a comprehensive technical overview of 4-Nitrophenol-¹⁵N, a stable isotope-labeled compound critical for advanced research in the chemical and biomedical sciences. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and strategic applications of this valuable molecule. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Isotopic labeling is a powerful technique that allows researchers to trace the journey of molecules through complex chemical and biological systems.[1] Nitrogen-15 (¹⁵N) is a stable, non-radioactive "heavy" isotope of nitrogen. Incorporating ¹⁵N into a molecule like 4-nitrophenol does not alter its fundamental chemical reactivity but provides a distinct mass signature.[2] This allows the labeled molecule to be differentiated from its naturally abundant ¹⁴N counterpart by mass-sensitive analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
4-Nitrophenol-¹⁵N serves as an invaluable tool in a multitude of research applications, from elucidating metabolic pathways and reaction mechanisms to acting as a precise internal standard in quantitative analyses.[3][4] In drug development, it is instrumental in pharmacokinetic (ADME) studies, helping to track a drug candidate's absorption, distribution, metabolism, and excretion with high precision.[2][5] This guide will explore the properties that make 4-Nitrophenol-¹⁵N a cornerstone reagent for generating robust and reliable scientific data.
Physicochemical and Spectroscopic Properties
The introduction of a ¹⁵N isotope results in a predictable increase in molecular weight while other physical properties remain largely unchanged. The strong electron-withdrawing nature of the nitro group, positioned para to the hydroxyl group, governs the molecule's electronic properties, acidity, and spectroscopic characteristics.[6]
| Property | Value | Source |
| Chemical Formula | C₆H₅¹⁵NO₃ | [7] |
| Molecular Weight | 140.10 g/mol | [7] |
| Unlabeled Molecular Weight | 139.11 g/mol | [8][9] |
| Appearance | Colorless to light yellow crystalline solid | [9][10] |
| Melting Point | 113-115 °C | [8] |
| Boiling Point | 279 °C (decomposes) | [11][12] |
| Solubility in Water | 16 g/L at 25 °C | [8][13] |
| pKa | 7.15 (at 25 °C) | [8][10] |
| UV-Vis Absorbance (λmax) | ~317 nm (acidic), ~400 nm (alkaline) | [10][14] |
Synthesis and Purification of 4-Nitrophenol-¹⁵N
The synthesis of 4-Nitrophenol-¹⁵N requires the introduction of the ¹⁵N isotope into the nitro group. This is typically achieved by using a ¹⁵N-labeled nitrating agent. A common and effective method involves the in-situ generation of [¹⁵N]-acetyl nitrate for the nitration of phenol.
Causality in Synthesis Design
The choice of nitrating agent and reaction conditions is critical. Direct nitration of phenol with nitric acid can be aggressive, leading to oxidation and the formation of multiple nitrated byproducts. Using acetyl nitrate, generated from acetic anhydride and ¹⁵N-nitric acid, provides a milder, more controlled reaction, favoring the formation of mononitrated products. The para-product (4-nitrophenol) is favored over the ortho-isomer due to steric hindrance at the ortho position from the hydroxyl group, although the ortho-isomer is still formed and must be separated.
Experimental Protocol: Synthesis of 4-Nitrophenol-¹⁵N
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
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Preparation of the Nitrating Agent:
-
In a flask cooled to 0-5 °C in an ice bath, slowly add 1.0 equivalent of ¹⁵N-nitric acid (≥98% isotopic purity) to 3.0 equivalents of acetic anhydride with constant stirring.
-
Maintain the temperature below 10 °C during the addition.
-
Stir the mixture at this temperature for 30 minutes to ensure the complete formation of [¹⁵N]-acetyl nitrate.
-
-
Nitration of Phenol:
-
Dissolve 1.2 equivalents of phenol in a minimal amount of glacial acetic acid in a separate reaction vessel, also cooled to 0-5 °C.
-
Slowly add the prepared [¹⁵N]-acetyl nitrate solution dropwise to the phenol solution. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Isolation:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture slowly into a beaker of ice water to quench the reaction and precipitate the product.
-
Collect the resulting solid precipitate, a mixture of ortho- and para-nitrophenol, by vacuum filtration.
-
Wash the solid with cold water to remove residual acids.
-
-
Purification:
-
The primary method for separating the para- and ortho-isomers is steam distillation. The ortho-isomer is volatile with steam, while the para-isomer is not.
-
Alternatively, recrystallization from hot water or column chromatography on silica gel can be used to isolate the 4-Nitrophenol-¹⁵N.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Nitrophenol-¹⁵N.
Analytical Characterization: A Self-Validating System
Confirming the identity, isotopic enrichment, and purity of 4-Nitrophenol-¹⁵N is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Mass Spectrometry (MS)
-
Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹⁵N atom results in a mass shift of +1 Da compared to the unlabeled compound.
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Expected Result: The molecular ion peak [M]+ or protonated molecule [M+H]+ will appear at m/z 140.1 or 141.1, respectively, instead of 139.1 or 140.1 for the unlabeled analog. The isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR provides detailed structural information based on the magnetic properties of atomic nuclei. ¹⁵N has a nuclear spin of 1/2, making it NMR-active.[2][5]
-
¹H NMR: The spectrum will be nearly identical to unlabeled 4-nitrophenol, showing two doublets in the aromatic region characteristic of a para-substituted benzene ring.[15] However, subtle two-bond coupling between ¹⁵N and the protons ortho to the nitro group (²JNH) may be observable with high-resolution instruments.
-
¹³C NMR: The carbon directly bonded to the ¹⁵N-nitro group will exhibit a one-bond coupling (¹JCN), splitting the signal into a doublet. This provides definitive proof of the label's position.
-
¹⁵N NMR: This is the most direct method for confirming the label. A single peak is expected in the characteristic chemical shift range for nitroaromatic compounds.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified 4-Nitrophenol-¹⁵N sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be required.
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra using an appropriate NMR spectrometer.
-
Process the data, paying close attention to the chemical shifts and the presence of C-N coupling in the ¹³C spectrum.
Analytical Workflow Diagram
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